molecular formula C15H18 B074014 2,3,4,5,6,7,8,9-Octahydro-1H-trindene CAS No. 1206-79-7

2,3,4,5,6,7,8,9-Octahydro-1H-trindene

Cat. No.: B074014
CAS No.: 1206-79-7
M. Wt: 198.3 g/mol
InChI Key: KVUKOIJTLDNDDB-UHFFFAOYSA-N
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Description

It is characterized by a unique structure consisting of three cyclopentane rings fused to a central benzene ring

Mechanism of Action

Target of Action

Tricyclopentabenzene, a chemical compound with the formula C15H18 , primarily targets the benzylic sp3 C–H bonds in organic synthesis . These bonds play a crucial role in the transformation of benzocyclotrimers (BCTs) into their keto derivatives .

Mode of Action

Tricyclopentabenzene interacts with its targets through a process known as unidirectional benzylic sp3 C–H oxidation . This interaction results in the formation of benzylic ketones . Interestingly, the central benzene ring remains intact during this process .

Biochemical Pathways

The biochemical pathways affected by tricyclopentabenzene primarily involve the oxidation of alkylarenes . This oxidation provides valuable synthons that can lead to many natural products, agrochemicals, and pharmaceuticals . The exact downstream effects of these pathways are complex and depend on the specific context of the reaction.

Pharmacokinetics

The compound’s molecular weight of 1983034 may influence its bioavailability

Result of Action

The primary result of tricyclopentabenzene’s action is the formation of benzylic ketones . These ketones are highly desirable due to their diverse utility in various synthetic elaborations towards graphene and buckminsterfullerene .

Action Environment

The action, efficacy, and stability of tricyclopentabenzene can be influenced by various environmental factors. For instance, the presence of ruthenium complexes, which are commonly employed in various oxidative transformations, can affect the compound’s action . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,5,6,7,8,9-Octahydro-1H-trindene can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,2,3,4-tetrahydro-1,4-methanonaphthalene can yield tricyclopentabenzene . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: While detailed industrial production methods for tricyclopentabenzene are not extensively documented, the synthesis generally involves large-scale cyclization reactions. Industrial processes would likely optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5,6,7,8,9-Octahydro-1H-trindene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,4,5,6,7,8,9-Octahydro-1H-trindene has several applications in scientific research:

Properties

IUPAC Name

2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18/c1-4-10-11(5-1)13-7-3-9-15(13)14-8-2-6-12(10)14/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUKOIJTLDNDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CCCC3=C4CCCC4=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152924
Record name Tricyclopentabenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206-79-7
Record name Tricyclopentabenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trindan
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98411
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tricyclopentabenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1206-79-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5,6,7,8,9-Octahydro-1H-trindene
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What are some of the unique chemical transformations Trindane can undergo?

A1: Trindane exhibits interesting reactivity due to its fused ring system. For example, it can be completely oxidized by Ru(VIII) to yield a single, unfragmented product with retention of the C15 pericycle. [] This unusual oxidation occurs within the framework of the peripheral methylenes, forming 4-[(1R,2S,4R,5S)-1,2,5-Trihydroxy-3-oxabicyclo[3.3.0]octane-4-spiro-1′-(2′-oxocyclopentan)-2-yl]butanoic acid. [] Additionally, ozonolysis of Trindane primarily results in the formation of bicyclo(10.3.0)pentadec-1(12)ene- 2,6,7,11-tetrone and its aldol product. [] This reaction highlights the preference for cleavage of pi-bonds endo to the cyclopentane ring. [] These unique transformations demonstrate Trindane's potential as a starting material for synthesizing complex molecules.

Q2: What is the molecular formula and weight of Tricyclopentabenzene?

A2: Tricyclopentabenzene (Trindane) has the molecular formula C15H18 and a molecular weight of 198.30 g/mol. [, ]

Q3: How can Tricyclopentabenzene be synthesized?

A3: Tricyclopentabenzene can be synthesized through the acid-catalyzed trimerization of cyclopentanone. [] This relatively simple synthesis makes Trindane an attractive starting material for the synthesis of more complex molecules, especially those with structural similarities to natural products. []

Q4: Are there any potential applications for Trindane derivatives?

A4: The unique reactivity of Trindane, particularly its ability to undergo selective oxidations and ozonolysis, suggests its derivatives could be valuable in organic synthesis. [, ] The resulting compounds often possess structural features found in various natural products. [] Therefore, Trindane derivatives hold potential as building blocks for synthesizing complex molecules with potential biological activity or other useful applications.

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